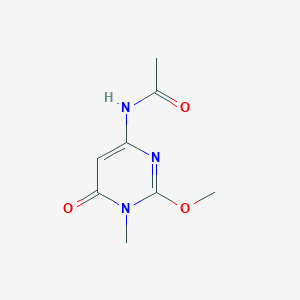![molecular formula C22H17BrFNO3 B303402 ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303402.png)
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, commonly known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression and cell differentiation. In
Mecanismo De Acción
Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor works by binding to the bromodomain of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, thereby preventing it from interacting with acetylated histones and other proteins involved in gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and proliferation, ultimately leading to the death of cancer cells. ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to induce cell cycle arrest and apoptosis in cancer cells. It may also have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor is its specificity for ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, which makes it a valuable tool for studying the role of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate in various biological processes. However, like all chemical compounds, it has certain limitations. For example, it may have off-target effects on other proteins and may not be effective in all types of cancer cells.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor. One area of interest is the development of more potent and selective inhibitors that can be used in the treatment of cancer and other diseases. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor involves several steps, including the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with 2-aminobenzoic acid to form ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate. This compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to be a potent inhibitor of cancer cell growth and proliferation by blocking the activity of ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate, which is known to play a critical role in the development and progression of various types of cancer. ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate inhibitor has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate |
|---|---|
Fórmula molecular |
C22H17BrFNO3 |
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H17BrFNO3/c1-2-27-22(26)20-18(12-3-7-15(24)8-4-12)19-16-9-6-14(23)11-13(16)5-10-17(19)28-21(20)25/h3-11,18H,2,25H2,1H3 |
Clave InChI |
NAYSCBMQWMBQLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=C2)C=C(C=C4)Br)N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=C2)C=C(C=C4)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)





![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)




![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)